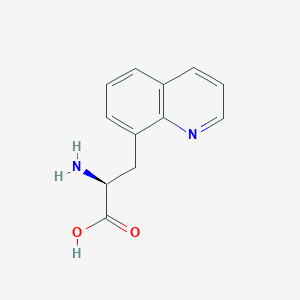

3-(8-Quinolinyl)-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

137940-23-9 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-quinolin-8-ylpropanoic acid |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |

InChI Key |

IMFYLYWEXLUDKO-JTQLQIEISA-N |

SMILES |

C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |

Isomeric SMILES |

C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |

Synonyms |

8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Enantioselective Production of 3 8 Quinolinyl L Alanine

Chemoenzymatic Synthesis Strategies for Enantiopure 3-(8-Quinolinyl)-L-alanine

Chemoenzymatic methods offer a powerful approach to enantiopure amino acids, leveraging the high stereoselectivity of enzymes for either resolving racemic mixtures or conducting asymmetric transformations.

Application of Stereoselective Enzymes for Chiral Resolution and Asymmetric Synthesis

The kinetic resolution of racemic N-acyl amino acids using enzymes like aminoacylase (B1246476) is a well-established industrial process. This strategy involves the stereoselective hydrolysis of the N-acyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid. For the production of this compound, a racemic mixture of N-acyl-3-(8-quinolinyl)alanine would be subjected to an immobilized aminoacylase.

A study on the resolution of various N-acyl-DL-alanines using aminoacylase from Aspergillus oryzae or pig kidney demonstrates the viability of this approach. nih.gov The process typically involves incubating the racemic N-acetylated substrate with the enzyme, which selectively hydrolyzes the L-form. The resulting L-amino acid can be separated from the unreacted D-enantiomer based on differences in solubility. The unreacted N-acyl-D-amino acid can then be racemized and recycled, maximizing the theoretical yield.

Table 1: Representative Conditions for Enzymatic Resolution of N-Acyl-DL-alanine

| Parameter | Condition |

| Enzyme | Immobilized Pig Kidney Aminoacylase (on DEAE-Sephadex) |

| Substrate | N-acyl-DL-alanine |

| Optimum pH | 8.0 |

| Optimum Temp. | 65°C |

| Activator | Co²⁺ |

| Outcome | Yield of L-alanine ~70% of theoretical |

Data sourced from a study on the resolution of N-acyl-DL-alanine. nih.gov

This method's applicability to 3-(8-quinolinyl)alanine would depend on the substrate tolerance of available aminoacylases, a common consideration in developing chemoenzymatic processes for novel amino acids.

Biocatalytic Routes Involving Aldolases or Transaminases for this compound Precursors

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acceptor. researchgate.net This represents a direct and atom-economical route for asymmetric synthesis. The synthesis of this compound could be envisioned starting from the corresponding β-keto acid, 3-(quinolin-8-yl)pyruvic acid. An L-stereospecific transaminase would transfer an amino group from a donor like L-alanine or L-aspartate to the keto acid, yielding the desired L-amino acid product.

A study on the enzymatic resolution of various β-heterocyclic alanine (B10760859) derivatives utilized Escherichia coli aromatic L-amino acid transaminase. nih.gov This enzyme successfully resolved racemic mixtures by selectively converting the L-enantiomer, demonstrating the potential for transaminases to act on complex heterocyclic substrates. nih.gov Although this was a resolution process, it highlights the enzyme's ability to recognize and process such structures, suggesting that a corresponding asymmetric synthesis from the keto-acid precursor is feasible.

Table 2: Enzymatic Resolution of β-Heterocyclic Alanines using E. coli L-amino acid transaminase

| Substrate (racemic) | Conversion Yield of D-isomer | Enantiomeric Excess (ee) of D-isomer |

| Pyrazolylalanine | 46% | 85% |

| Triazolylalanine | 42% | 72% |

| Imidazolylalanine | 48% | 95% |

Data from a study on the resolution of various β-heterocyclic alanines. nih.gov

The primary challenge in this approach is often the stability of the β-keto acid precursor, which can be prone to decarboxylation. researchgate.net However, the high enantioselectivity and green credentials of transaminase-catalyzed reactions make them a highly attractive strategy.

Asymmetric Organocatalytic Approaches to this compound and its Stereoisomers

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It uses small, chiral organic molecules to catalyze enantioselective transformations.

Utilization of Chiral Organocatalysts in Strecker-Type Reactions for this compound

The Strecker reaction is a classic method for synthesizing α-amino acids from an aldehyde, an amine, and a cyanide source. The development of catalytic, asymmetric versions has made it a powerful tool for producing enantiopure amino acids. To synthesize this compound, this reaction would start with 8-quinolinecarboxaldehyde (B1295770).

A chiral organocatalyst, such as a thiourea (B124793) derivative, can activate the in-situ formed imine towards nucleophilic attack by cyanide. nih.gov The catalyst, through hydrogen bonding, orients the reactants to favor the formation of one enantiomer of the resulting α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired amino acid. While specific examples using 8-quinolinecarboxaldehyde are not prominent in the literature, the generality of the organocatalytic Strecker reaction for various aromatic aldehydes suggests its applicability. iosrjournals.orgnih.gov

Enantioselective Additions to Quinoline-Derived Imines for this compound Synthesis

An alternative organocatalytic strategy involves the enantioselective addition of a nucleophile to an imine derived from 8-quinolinecarboxaldehyde. For instance, a Michael addition of a nucleophile to a dehydroalanine (B155165) derivative can yield various heterocyclic β-substituted alanines. A high-yielding synthesis of compounds like β-(pyrazol-1-yl)-alanine has been achieved by the Michael addition of the heterocycle to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. uminho.pt This reaction proceeds under mild conditions and offers a versatile route to β-heterocyclic alanines. uminho.pt

Another approach is the aza-Henry (or nitro-Mannich) reaction, where a nitroalkane is added to an imine. Research by Johnston and colleagues has shown that chiral bis(amidine) [BAM] organocatalysts can promote the highly diastereo- and enantioselective addition of α-nitro esters to various imines. google.com Applying this to an imine derived from 8-quinolinecarboxaldehyde could produce a precursor to this compound after reduction of the nitro group.

Multistep Chemical Synthesis of this compound: Strategic Design and Optimization

Classic multistep synthesis provides a robust, albeit often longer, path to the target amino acid. A plausible and well-precedented route starts from a suitable quinoline (B57606) derivative and employs standard amino acid synthesis methodologies.

A key reference by Reimann and Dammertz outlines the synthesis of a closely related compound, 3-(5,6,7,8-tetrahydro-5-quinolinyl)alanine. iosrjournals.orgacs.org Their strategy involves a Strecker synthesis on 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetaldehyde. acs.org A similar strategy could be adapted for this compound, starting with 8-quinolinecarboxaldehyde.

A potential synthetic sequence is as follows:

Chain Extension: The starting material, 8-quinolinecarboxaldehyde, undergoes a Wittig-Horner or similar olefination reaction with a phosphonate (B1237965) ylide like diethyl cyanomethylphosphonate to yield 3-(quinolin-8-yl)acrylonitrile.

Michael Addition: A protected amine, such as dibenzylamine, is added to the α,β-unsaturated nitrile via a Michael addition.

Hydrolysis and Deprotection: The nitrile is then hydrolyzed to a carboxylic acid, and the protecting groups on the amine are removed via hydrogenolysis to yield racemic 3-(8-quinolinyl)alanine.

Resolution: The final racemic amino acid is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by fractional crystallization. nih.gov

An alternative established route is the Erlenmeyer-Plöchl synthesis, which could be adapted using 8-quinolinecarboxaldehyde and N-acetylglycine to form an azlactone intermediate. Subsequent reduction and hydrolysis would yield the racemic amino acid, which would then require resolution. sjofsciences.com

Retrosynthetic Analysis and Convergent/Divergent Synthetic Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. amazonaws.com For this compound, the primary disconnection occurs at the Cα-Cβ bond of the alanine moiety, separating the quinoline ring from the amino acid backbone. This suggests a convergent synthesis where the two key fragments—a quinoline-containing electrophile and a nucleophilic glycine (B1666218) or alanine equivalent—are prepared separately and then combined.

Key Retrosynthetic Disconnections:

Cα-Cβ Bond Cleavage: This leads to a quinoline-8-ylmethyl synthon and a glycine enolate synthon. Practical reagents for this approach include 8-(bromomethyl)quinoline (B1267487) or quinoline-8-carboxaldehyde, which can react with a protected glycine derivative.

Functional Group Interconversion (FGI): An alternative strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor, which simplifies the retrosynthesis to an unsaturated precursor formed from quinoline-8-carboxaldehyde and an N-acylglycine derivative. sjofsciences.com

A convergent pathway might involve the reaction between quinoline-8-carboxaldehyde and an N-protected amino acid derivative, such as N-Boc-3-amino-tyrosine methyl ester, to form a Schiff base, which is then elaborated to the final product. researchgate.net This approach allows for the independent synthesis and modification of both the quinoline and amino acid components before their union.

Stereocontrol Strategies in Classical Chemical Transformations Towards this compound

Achieving the desired L-configuration at the stereocenter is the most critical aspect of the synthesis. Several strategies have been developed for the enantioselective synthesis of α-amino acids, which are applicable to the production of this compound.

Chiral Auxiliary-Based Methods: The Evans oxazolidinone auxiliary method is a well-established strategy for stereocontrolled alkylation. sjofsciences.com In this approach, a chiral oxazolidinone is attached to a glycine or acetate (B1210297) unit, directing the alkylation by the quinoline-8-ylmethyl halide from a specific face, thus setting the desired stereochemistry. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Asymmetric Catalysis:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as C2-symmetric chiral quaternary ammonium (B1175870) salts, can be used to mediate the alkylation of a Schiff base of a glycine ester with high enantioselectivity. organic-chemistry.org This method is known for its operational simplicity and high efficiency. organic-chemistry.org

Asymmetric Hydrogenation: The hydrogenation of an α,β-unsaturated precursor (a dehydroamino acid) using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a powerful method for establishing the stereocenter with high enantiomeric excess. sjofsciences.com

Enzymatic Methods:

Enzymatic Resolution: This technique involves the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired L-amino acid. sjofsciences.com

Engineered Enzymes for Direct Synthesis: A highly specific and efficient approach involves using engineered enzymes. For instance, engineered tyrosine phenol-lyase (TPL) has been successfully used to synthesize the closely related compound 2-amino-3-(8-hydroxy-5-quinolinyl)-L-alanine (HqAla). nih.gov The wild-type enzyme showed no activity, but site-saturation mutagenesis yielded a double mutant capable of producing the target amino acid. nih.gov This highlights the potential of biocatalysis for the direct and highly enantioselective synthesis of quinolinyl alanines.

Comparative Analysis of Synthetic Routes: Yield, Stereoselectivity, and Scalability in Academic Settings

The choice of a synthetic route in an academic setting depends on a balance of factors including yield, the degree of stereochemical control, and the ease of scaling the reaction from milligrams to grams. While a direct comparison for this compound is not available in a single report, analysis of similar syntheses provides valuable insights.

| Synthetic Strategy | Representative Compound | Typical Yield | Stereoselectivity (ee% or d.r.) | Scalability Notes | Reference |

| Palladium-Catalyzed Heck Reaction | (3-Quinolyl)-alanine homologue | 90% (for coupling step) | High (from chiral precursor) | Potentially scalable; requires palladium catalyst and specific ligands. | tandfonline.com |

| Evans Oxazolidinone Auxiliary | General α-amino acids | ~70-90% | >95% d.r. | Multi-step process; stoichiometry of the auxiliary can be costly for large scale. | sjofsciences.com |

| Asymmetric Phase-Transfer Catalysis | α,α-Dialkyl-α-amino acids | High | High (up to 99% ee) | Catalytic nature is advantageous for scale-up; efficient and general. | organic-chemistry.org |

| Enzymatic Synthesis (Engineered TPL) | 2-amino-3-(8-hydroxy-5-quinolinyl)-L-alanine | Not specified | High (implied) | Highly specific; requires protein expression and purification; operates in aqueous media under mild conditions. | nih.gov |

| Acetamidomalonate Synthesis | Diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)-propanedionate | >85% | Racemic (requires resolution or chiral modification) | Good yields, but purification can be challenging due to similar polarities of starting material and product. sjofsciences.com Successful scale-up has been reported. sjofsciences.com | sjofsciences.com |

Catalytic enantioselective methods are often superior for scalability. Asymmetric hydrogenation and phase-transfer catalysis use only a small amount of a chiral catalyst to generate large quantities of the desired enantiomer, making them highly attractive. sjofsciences.comorganic-chemistry.org The development of scalable routes often prioritizes one-pot procedures and avoids chromatographic purification to improve efficiency and reduce costs. nih.gov

Enzymatic routes , such as the one developed for HqAla, represent a green and highly selective alternative. nih.gov These reactions are performed under mild conditions in aqueous buffers, but the development, production, and optimization of the necessary enzyme can be resource-intensive. nih.gov

Coordination Chemistry of 3 8 Quinolinyl L Alanine with Transition Metals and Lanthanides

Metal Ion Complexation with 3-(8-Quinolinyl)-L-alanine: Ligand Field Theory and Chelation Effects

The complexation of metal ions with this compound is governed by the principles of ligand field theory, which describes the interaction between the metal's d-orbitals and the ligand's donor atoms. The quinoline (B57606) nitrogen and the deprotonated hydroxyl group of the 8-hydroxyquinoline (B1678124) moiety, along with the amino and carboxylate groups of the L-alanine backbone, provide multiple potential coordination sites. The chelation effect, where a multidentate ligand binds to a central metal ion to form a ring structure, is expected to play a significant role in the thermodynamic stability of the resulting complexes. The formation of stable five- or six-membered chelate rings significantly enhances the stability of the metal complexes compared to coordination with monodentate ligands.

The versatile structure of this compound allows for several possible coordination modes, primarily dictated by the nature of the metal ion, the pH of the medium, and the stoichiometry of the reaction.

N,O-Bidentate Coordination: The most common coordination mode for the 8-hydroxyquinoline (oxine) moiety is N,O-bidentate, involving the quinoline nitrogen and the deprotonated hydroxyl group. mdpi.com In mixed-ligand complexes of transition metals with 8-hydroxyquinoline and L-alanine, this N,O-chelation is consistently observed. mdpi.comarizona.edu It is highly probable that in complexes of this compound, this N,O-bidentate binding from the quinolinol side chain would be a primary mode of interaction.

N,N-Bidentate Coordination: While less common for 8-hydroxyquinoline itself, the presence of the amino group from the L-alanine backbone introduces the possibility of an N,N-bidentate coordination mode, involving the quinoline nitrogen and the amino nitrogen. The formation of such a chelate ring would depend on the conformational flexibility of the ligand and the geometric preferences of the metal ion.

Tridentate Binding Motifs: The this compound ligand possesses the potential to act as a tridentate ligand, coordinating to a metal center via the quinoline nitrogen, the deprotonated hydroxyl oxygen, and one of the donor atoms from the amino acid portion (either the amino nitrogen or a carboxylate oxygen). This would lead to the formation of highly stable fused chelate ring systems. In studies of mixed ligand complexes of Fe(III) and Cu(II) with 8-hydroxyquinoline and L-alanine, the amino acid coordinates through its carboxyl and hydroxyl groups. arizona.edu This suggests that in a single molecule of this compound, a tridentate coordination involving the N,O of the quinoline and an oxygen from the carboxylate group is a plausible and likely binding motif, leading to enhanced complex stability.

The inherent chirality of the L-alanine backbone in this compound is expected to have a profound influence on the stereochemistry of its metal complexes. The coordination of a chiral ligand to a metal center can induce chirality at the metal center, leading to the formation of diastereomers. This phenomenon is well-documented in the coordination chemistry of amino acids.

The use of enantiomerically pure L-alanine ensures that the resulting complexes are chiral. In the case of lanthanide complexes with L- and D-alanine, the homochirality of the amino acid ligand leads to the formation of non-centrosymmetric dimeric structures. Similarly, the coordination of this compound would result in chiral complexes. The specific arrangement of the ligands around the metal ion (e.g., facial or meridional isomers in octahedral complexes) will be influenced by the stereochemistry of the L-alanine moiety, often leading to a preferred diastereomeric configuration. Circular dichroism spectroscopy is a key technique for probing the chirality of these metal-ligand complexes.

Structural Elucidation of Metal-3-(8-Quinolinyl)-L-alanine Complexes via Advanced Spectroscopic and Crystallographic Techniques

A combination of spectroscopic and crystallographic methods is essential for the comprehensive structural characterization of metal complexes with this compound.

Table 1: Crystallographic Data for Representative Lanthanide-Alanine Complexes

| Feature | [Nd(H₂O)₄(L-Ala)₂]₂⁶⁺ | [Ho(H₂O)₄(L-Ala)₂]₂⁶⁺ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| Coordination No. | 9 | 8 |

| Geometry | Mono-capped square antiprismatic | Distorted square antiprismatic |

| Data derived from studies on lanthanide complexes with L-alanine. |

Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of the metal ions in the complexes.

UV-Vis Spectroscopy: The electronic spectra of the complexes reveal ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals, or f-f transitions for lanthanides. In mixed-ligand complexes of Mn(II), Co(II), Ni(II), and Cu(II) with 8-hydroxyquinoline and L-alanine, the UV-Vis spectra show absorptions assigned to ligand field transitions, which are indicative of the coordination geometry. mdpi.com For example, the electronic spectrum of the Mn(II) complex suggests a tetrahedral geometry, while that of the Co(II) complex is also consistent with a tetrahedral environment. mdpi.com

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Fe(III). The EPR spectrum can provide information about the oxidation state, the coordination environment, and the magnetic properties of the metal ion.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and their metal complexes. The CD spectra of metal-3-(8-Quinolinyl)-L-alanine complexes would confirm the induction of chirality and provide information about the conformation of the complex in solution. Studies on chiral Cu(II) and Ni(II) salen complexes used in the alkylation of alanine (B10760859) esters have demonstrated the utility of CD in assessing the stereoselectivity of reactions involving chiral amino acid derivatives.

Table 2: Electronic Spectral Data for Mixed-Ligand Complexes with 8-Hydroxyquinoline and L-Alanine

| Complex | λmax (nm) | Assignment | Proposed Geometry |

| [Mn(HQ)(Ala)] | 400 | ⁶A₁ → ⁴T₁ | Tetrahedral |

| [Co(HQ)(Ala)] | 352, 600, 680 | ⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F) | Tetrahedral |

| [Ni(HQ)(Ala)] | 410, 610, 990 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F) | Octahedral |

| [Cu(HQ)(Ala)] | 380, 620 | ²E_g → ²T₂g | Distorted Octahedral |

| Data adapted from studies on mixed-ligand complexes. mdpi.com HQ = 8-Hydroxyquinoline, Ala = Alanine. |

Thermodynamics and Kinetics of Metal-3-(8-Quinolinyl)-L-alanine Complex Formation

The thermodynamic stability and the kinetics of complex formation are crucial parameters for understanding the behavior of metal-3-(8-Quinolinyl)-L-alanine complexes in various chemical and biological systems.

The thermodynamic stability of the complexes is quantified by the stability constants (log K). The chelate effect, arising from the multidentate nature of this compound, is expected to result in high stability constants for its metal complexes. Studies on indium(III) complexes with derivatives of 8-hydroxyquinoline have shown that tridentate ligands form more stable complexes than bidentate ones. This suggests that if this compound acts as a tridentate ligand, its complexes will exhibit significant thermodynamic stability. The stability constants are also influenced by factors such as the nature of the metal ion (charge and ionic radius) and the solvent.

The kinetics of complex formation describe the rate at which the metal-ligand complex is formed. For some metal ions, particularly those with inert coordination spheres like Cr(III), the ligand substitution reactions can be slow. A study on the reaction of Cr(III)-aqua complexes with L-alanine showed that the reaction proceeds in two observable steps, corresponding to the sequential coordination of the ligand. The reaction rates were found to be pH-dependent, indicating the role of hydroxo species in labilizing the metal center. Similar kinetic studies on the complexation of this compound would provide valuable insights into the mechanism of complex formation.

Determination of Stability Constants and Formation Enthalpies of Complexes

The stability of the complexes formed between this compound and various metal ions is a critical parameter in understanding their behavior in solution. Potentiometric titration is a common technique used to determine the stability constants (log K) of these complexes. asianpubs.orgsebhau.edu.ly These studies provide quantitative data on the affinity of the ligand for different metal ions.

For instance, studies on related quinolinyl hydrazone ligands have shown that the stability of their complexes with divalent 3d transition metal ions often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). sebhau.edu.lywho.int This trend is generally expected for high-spin octahedral complexes and reflects the increase in ligand field stabilization energy across the series.

The thermodynamic parameters of complex formation, such as the change in enthalpy (ΔΗ°) and entropy (ΔS°), can be determined from the temperature dependence of the stability constants. These values provide insight into the driving forces of complexation, distinguishing between enthalpic and entropic contributions. who.int

Ligand Exchange Dynamics and Reaction Mechanism Studies

The study of ligand exchange dynamics provides crucial information about the lability of complexes and the mechanisms of their reactions. Techniques like 2D exchange NMR spectroscopy can be used to investigate the kinetics of ligand exchange processes in solution. nih.gov

For related metal-quinoline complexes, such as aluminum tris(quinoline-8-olate) (Alq3), ligand exchange has been observed to occur on a timescale of seconds at room temperature. nih.gov The mechanism for such exchange can involve intramolecular processes, like twists and rearrangements, or intermolecular pathways involving solvent or other ligand molecules. nih.govlibretexts.org The activation parameters, including activation enthalpy and entropy, can help to elucidate the nature of the transition state. nih.gov

The rate of ligand substitution reactions in coordination complexes can vary significantly depending on the metal ion and the ligands involved. For instance, water exchange rates for aqua ions of transition metals span many orders of magnitude. libretexts.org The reaction mechanisms can be broadly classified as dissociative, associative, or interchange. libretexts.orgnist.gov In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, in an associative mechanism, the incoming ligand first coordinates to the metal, forming a higher-coordination intermediate, from which another ligand then departs. libretexts.org

Role of this compound in Supramolecular Coordination Assemblies

The bifunctional nature of this compound, possessing both a robust metal-chelating unit and a chiral amino acid backbone, makes it an attractive building block for the construction of complex supramolecular architectures.

Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended structures formed by the self-assembly of metal ions or clusters with organic linkers. researchgate.netnih.gov The quinoline and amino acid functionalities of this compound provide multiple coordination points, enabling the formation of one-, two-, or three-dimensional networks. mdpi.comsemanticscholar.org

The synthesis of these materials often involves solvothermal or hydrothermal methods, where the components are heated in a solvent to promote crystallization. researchgate.netmdpi.com The final structure of the resulting MOF or CP can be influenced by factors such as temperature, solvent, and the presence of modulating agents. nih.govmdpi.com The incorporation of the chiral L-alanine moiety can introduce chirality into the resulting framework, which is of interest for applications in enantioselective separations and catalysis.

While specific examples utilizing this compound in MOF and CP synthesis are not extensively documented in the provided search results, the principles of their formation can be inferred from related systems. For instance, coordination polymers based on quinoline-dicarboxylate ligands and lanthanide ions have been shown to form complex 3D structures. mdpi.com Similarly, coordination polymers have been synthesized from other bis(oxine) ligands. researchgate.net

Design of Metallacages and Metallo-Supramolecular Architectures Based on this compound

Metallacages and other discrete metallo-supramolecular architectures are formed through the self-assembly of metal ions and organic ligands into well-defined polyhedral or other complex shapes. acs.orgnih.gov The directional bonding approach, where the geometry of the ligands and the coordination preference of the metal ion dictate the final structure, is a key strategy in the design of these assemblies. acs.org

The rigid quinoline unit of this compound can act as a panel or a directional vector in the construction of such architectures. The chirality of the amino acid can also be used to induce the formation of chiral cages. nih.gov The self-assembly process is often driven by the formation of thermodynamically stable products, and the resulting structures can exhibit sophisticated features like host-guest chemistry, where the cage encapsulates other molecules. acs.orgresearchgate.net

While the direct use of this compound in the synthesis of metallacages is not explicitly detailed in the search results, the general principles of their design are well-established. For example, chiral metallacycles and metallogels have been prepared from alanine-based precursors, demonstrating the transfer of chirality from the molecular level to the supramolecular scale. nih.gov

Biocoordination Chemistry of this compound and Relevance to Metalloenzyme Mimics

The intersection of coordination chemistry with biology, or biocoordination chemistry, is a field that seeks to understand the roles of metal ions in biological systems and to design artificial systems that mimic their function. nih.gov

Mimicking Active Sites of Metal-Dependent Enzymes with this compound Complexes

Metalloenzymes are proteins that utilize metal ions in their active sites to perform a vast array of biological functions, including catalysis. escholarship.org The design of small-molecule complexes that mimic the structure and function of these active sites is a major goal of bioinorganic chemistry. nih.gov

The this compound ligand provides a platform for creating such mimics. The quinoline moiety can replicate the coordination environment provided by histidine or other nitrogen-donating residues in an enzyme's active site, while the amino acid backbone can be further functionalized to introduce other features of the native protein environment. nih.gov For example, a related noncanonical amino acid containing 8-hydroxyquinoline has been designed as a metal-chelating residue that can be incorporated into proteins. nih.gov

Complexes of this compound with various transition metals could potentially model the active sites of enzymes such as nitrile hydratases, which contain iron or cobalt, or zinc-containing aminopeptidases. nih.govscience.gov The study of these synthetic analogues can provide valuable insights into the reaction mechanisms of the native enzymes and can lead to the development of new catalysts for chemical transformations.

Interactions of this compound with Biologically Relevant Metal Ions

Given the absence of specific research on this compound, a detailed analysis of its interactions with biologically relevant metal ions such as iron (Fe), copper (Cu), and zinc (Zn) cannot be definitively presented. However, based on the known chemistry of its constituent parts, some potential modes of interaction can be hypothesized.

Studies on mixed-ligand complexes involving 8-hydroxyquinoline (a structurally related compound) and various amino acids, including L-alanine, have demonstrated the formation of stable complexes with transition metals. For instance, research has shown the synthesis and characterization of iron(III) and copper(II) complexes with mixed ligands derived from 8-hydroxyquinoline and L-alanine. In these complexes, the metal ions are coordinated by the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group of 8-hydroxyquinoline, as well as the carboxylate group of the amino acid. It is plausible that this compound would coordinate to metal ions in a similar tridentate fashion, utilizing the quinoline nitrogen, the alanine nitrogen, and one of the carboxylate oxygens.

The interaction of such a ligand with biologically relevant metal ions could have significant implications. The balance of these essential metals is crucial for numerous biological processes, and chelating agents can modulate their activity. For example, copper complexes are known to exhibit a range of biological activities, and the chelation of iron is a key strategy in managing certain diseases.

The lack of specific data underscores a significant gap in the literature. The synthesis and characterization of this compound and the systematic investigation of its coordination behavior with a variety of transition metals, lanthanides, and biologically important metal ions would be a valuable contribution to the fields of coordination chemistry and bioinorganic chemistry. Such studies would not only elucidate the fundamental coordination properties of this interesting ligand but also could pave the way for the development of new metal-based compounds with potential applications in catalysis, materials science, or medicine.

Integration of 3 8 Quinolinyl L Alanine into Peptide and Protein Systems for Biochemical Probing

Site-Specific Incorporation of 3-(8-Quinolinyl)-L-alanine into Synthetic Peptides

The precise placement of this compound within a peptide sequence is crucial for its function as a probe. This is achieved primarily through established peptide synthesis techniques, which require the amino acid to be suitably protected, most commonly with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound Inclusion

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a laboratory setting. The Fmoc-based strategy is particularly common due to its use of milder cleavage conditions compared to older Boc-based methods. The general cycle for incorporating any amino acid, including an Fmoc-protected quinolinyl alanine (B10760859) derivative, involves a series of repeated steps:

Deprotection: The N-terminal Fmoc group of the growing peptide chain, which is anchored to an insoluble resin support, is removed using a basic solution, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-3-(8-Quinolinyl)-L-alanine is activated using coupling reagents. Common activators include uronium or phosphonium (B103445) salts like HBTU or PyBOP, which form a highly reactive species. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amine of the peptide chain.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is fully assembled. The stability and handling of the Fmoc-protected quinolinyl alanine are critical for its successful incorporation into complex peptide sequences. The quinoline (B57606) moiety itself does not typically require a side-chain protecting group during standard Fmoc-SPPS. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA).

Table 1: Standard Reagents in Fmoc-SPPS for Unnatural Amino Acid Incorporation

| Reagent/Component | Function | Common Examples |

| Solid Support (Resin) | Insoluble anchor for the growing peptide chain. | Wang resin, Rink amide resin |

| Protecting Group | Temporarily blocks the α-amino group. | Fmoc (9-fluorenylmethoxycarbonyl) |

| Deprotection Agent | Removes the Fmoc group. | 20% Piperidine in DMF |

| Coupling/Activating Agent | Facilitates peptide bond formation. | HBTU, HATU, PyBOP, DIC/Oxyma |

| Solvent | Solubilizes reagents and swells the resin. | DMF, NMP, DCM |

| Cleavage Cocktail | Releases the peptide from the resin and removes side-chain protecting groups. | TFA-based mixtures with scavengers (e.g., water, TIS) |

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for producing shorter peptides or peptide fragments on a large scale. In this "classical" approach, protected amino acids are coupled in a homogenous solution, and the intermediate product is isolated and purified after each step.

The strategy involves the protection of the amino group of one amino acid (e.g., Fmoc-3-(8-Quinolinyl)-L-alanine) and the carboxyl group of the other, followed by a coupling reaction in the presence of an activating agent. This method requires careful purification of intermediates, often through crystallization or chromatography, which can be labor-intensive. However, it avoids the use of a solid support and the potential for side reactions associated with the resin linker.

Conformational Analysis and Structural Impact of this compound-Containing Peptides

The introduction of a bulky, aromatic side group like 8-quinolinylalanine can significantly influence the local and global conformation of a peptide.

Influence of this compound on Peptide Secondary and Tertiary Structures

The size and shape of the quinolinyl group can impose steric constraints that affect the allowable backbone dihedral angles (phi and psi) of the peptide chain. This can lead to the stabilization or destabilization of common secondary structures:

α-Helices: The bulky quinoline side chain may disrupt the regular hydrogen-bonding pattern of an α-helix if not positioned correctly, potentially acting as a helix breaker. Conversely, specific hydrophobic or π-stacking interactions with other residues could stabilize helical turns.

β-Sheets: In β-sheets, the quinolinyl group would project alternately above and below the plane of the sheet. Its interactions with neighboring strands could influence sheet stability and registration.

Turns and Unordered Structures: The steric bulk may favor the formation of β-turns or lead to more disordered, random coil conformations, particularly in flexible regions of a peptide.

Spectroscopic Probes for Peptide Conformational Dynamics Utilizing this compound

The intrinsic fluorescence of the quinoline ring makes this compound a useful tool for probing the conformational dynamics of peptides. The fluorescence emission properties (such as intensity, wavelength, and lifetime) of the quinoline moiety are often sensitive to its local microenvironment. Changes in solvent polarity, proximity to other amino acid side chains (especially quenchers like tryptophan), or binding events can alter the fluorescence signal. This allows researchers to monitor conformational changes, folding/unfolding transitions, or ligand binding in real-time without the need for an external fluorescent label.

Use of this compound as an Intrinsic Spectroscopic Probe in Peptide Research

The quinoline group in this compound functions as a fluorophore, analogous to the natural fluorescent amino acid tryptophan but with distinct photophysical properties. This allows it to serve as a built-in spectroscopic reporter. The utility of such a probe is demonstrated in studies of structurally similar compounds, like those containing quinoxaline (B1680401), where the fluorophore's emission is strongly dependent on temperature and environment. nih.gov

Key applications include:

Monitoring Environmental Polarity: A blue-shift (shift to shorter wavelengths) in the fluorescence emission spectrum typically indicates the probe is moving into a more hydrophobic (non-polar) environment, such as the core of a folded protein or a lipid membrane.

Distance Measurements (FRET): If paired with a suitable acceptor molecule, this compound can act as a donor in Förster Resonance Energy Transfer (FRET) experiments to measure intramolecular or intermolecular distances.

Binding Assays: A change in fluorescence upon the binding of a peptide to another molecule (e.g., a protein, nucleic acid, or small molecule ligand) can be used to quantify binding affinity and kinetics.

Luminescence Properties of the Quinoline Moiety for Monitoring Peptide Interactions

The quinoline ring system is a well-established fluorophore. When incorporated into a peptide chain as this compound, its fluorescence properties become sensitive to the local microenvironment. This sensitivity, known as solvatochromism, manifests as shifts in the excitation and emission spectra, as well as changes in fluorescence quantum yield and lifetime, upon changes in solvent polarity, viscosity, or the proximity of other molecules. elifesciences.orgnih.gov

For instance, the fluorescence of a peptide containing this compound can be monitored to detect binding events. Upon interaction with a target molecule, the environment around the quinoline side chain is altered, leading to a measurable change in its fluorescence signal. This "turn-on," "turn-off," or ratiometric response can be used to quantify binding affinities and kinetics. The photophysical properties of dipeptides containing a related quinoxaline moiety have been shown to be strongly temperature-dependent, with fluorescence dominating at ambient temperatures. nih.gov This suggests that the local environment significantly influences the emissive properties of such aromatic side chains.

Below is a table summarizing the typical solvatochromic effects on quinoline derivatives, which are indicative of the potential changes that could be observed when this compound within a peptide interacts with a binding partner.

| Solvent Property | Effect on Emission Spectrum | Effect on Quantum Yield |

| Increasing Polarity | Red Shift (Bathochromic shift) | Often Decreased (Quenching) |

| Decreasing Polarity | Blue Shift (Hypsochromic shift) | Often Increased |

| Viscous Environment | Potential increase in quantum yield due to reduced non-radiative decay |

This table illustrates general trends for quinoline-based fluorophores and is expected to be applicable to peptides containing this compound.

FRET (Förster Resonance Energy Transfer) Applications with this compound as a Donor/Acceptor

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (typically 1-10 nm) within or between molecules. nih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler." nih.gov

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. aatbio.com this compound, with its characteristic absorption and emission profiles, has the potential to act as a FRET donor when paired with a suitable acceptor. Acceptors for tryptophan, which has a similar excitation range, include fluorophores like 1-naphthylamine (B1663977) and dansylamide. nih.gov

When incorporated into a peptide or protein, this compound can serve as a donor to an acceptor molecule (e.g., another fluorescent dye or a transition metal ion) that is either attached to the same protein or to an interacting partner. nih.gov A change in the conformation of the protein or the association/dissociation of the interacting partner will alter the distance between the donor and acceptor, leading to a change in FRET efficiency. This change can be measured as a decrease in the donor's fluorescence intensity or lifetime, or an increase in the acceptor's emission.

The Förster distance (R₀), at which FRET is 50% efficient, is a critical parameter for any FRET pair. While the specific R₀ for this compound with various acceptors has not been extensively documented, it can be calculated based on the spectral properties of the donor and acceptor. The table below lists potential acceptor classes for a quinoline-based donor.

| Acceptor Type | Potential FRET Partner for this compound | Distance Range (Typical) |

| Organic Dyes | Dansyl, Fluorescein, Rhodamine derivatives | 20 - 80 Å |

| Fluorescent Proteins | Green Fluorescent Protein (GFP) variants, mCherry | 30 - 60 Å |

| Transition Metal Ions | Ni²⁺, Co²⁺, Cu²⁺ | 10 - 25 Å nih.gov |

| Quantum Dots | Cadmium Selenide (CdSe) based QDs | 40 - 70 Å |

This table provides examples of potential FRET partners. The suitability of each acceptor depends on the specific spectral overlap with this compound.

Engineering of Proteins via Genetic Code Expansion for this compound Integration

The site-specific incorporation of ncAAs into proteins in living cells is made possible by the technology of genetic code expansion. This involves repurposing a nonsense codon (typically the amber stop codon, UAG) to encode for the ncAA. nih.gov This powerful technique requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the endogenous components of the host cell's protein synthesis machinery. nih.gov

Orthogonal tRNA Synthetase/tRNA Pair Development for this compound

To genetically encode this compound, a unique aminoacyl-tRNA synthetase (aaRS) must be evolved that recognizes this specific amino acid and attaches it to its cognate, orthogonal transfer RNA (tRNA). This engineered tRNA has an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon).

The development of such a pair is a significant undertaking in synthetic biology. It typically starts with an aaRS/tRNA pair from an organism that is evolutionarily distant from the expression host (e.g., an archaeal pair for use in E. coli or mammalian cells). researchgate.net The active site of the aaRS is then mutated through directed evolution or rational design to accommodate the new unnatural amino acid, in this case, this compound, while discriminating against all canonical amino acids. A selection process is then used to identify mutant synthetases that can efficiently charge the orthogonal tRNA with the desired ncAA, enabling its incorporation into a reporter protein in response to the amber codon.

While the specific details of the orthogonal pair for this compound are not widely published, the successful incorporation of the closely related (8-hydroxyquinolin-3-yl)alanine (HQAla) into the lactococcal multidrug-resistance regulator (LmrR) has been demonstrated, confirming the feasibility of this approach. rsc.org

Protein Function Modification and Structure-Function Studies via this compound Incorporation

The site-specific incorporation of this compound allows for the introduction of novel chemical functionalities into proteins, thereby modifying their function. The quinoline moiety is a known metal chelator. By placing this amino acid at a specific site within a protein scaffold, a new metal-binding site can be created, leading to the generation of artificial metalloenzymes.

A study by Drienovská et al. demonstrated this principle by incorporating (8-hydroxyquinolin-3-yl)alanine into the LmrR protein. rsc.org The resulting engineered protein was able to efficiently complex with various metal ions, including Cu(II) and Zn(II). The Cu(II)-bound version of the enzyme catalyzed asymmetric Friedel-Crafts alkylation, while the Zn(II)-bound form exhibited hydrolase activity, mimicking natural zinc-containing enzymes. rsc.org This work highlights how the unique chemical properties of the quinoline side chain can be harnessed to expand the catalytic repertoire of proteins.

Furthermore, the fluorescent nature of this compound allows it to serve as a spectroscopic reporter for structure-function studies. By placing it at or near an active site or an allosteric site, changes in its fluorescence can be used to monitor conformational changes associated with substrate binding, catalysis, or regulation.

Investigation of Protein-Ligand Interactions Utilizing this compound Analogues

Understanding the intricacies of protein-ligand interactions is fundamental to drug discovery and chemical biology. Fluorescent ncAAs like this compound and its derivatives offer a sensitive and non-invasive way to probe these interactions.

Mapping Binding Pockets and Interaction Surfaces with this compound Derivatives

By incorporating this compound at various positions on a protein's surface or within a putative binding pocket, its fluorescence can be used to map the binding of a ligand. The binding event can induce changes in the local environment of the quinoline probe, resulting in a detectable fluorescence change. A systematic scan of different positions can thus delineate the ligand-binding interface.

For example, if the fluorescence of a this compound residue is quenched upon ligand binding, it suggests that this residue is at or near the binding site. By analyzing the magnitude of the fluorescence change at different positions, a detailed map of the interaction surface can be constructed. This approach can provide valuable information about the orientation and dynamics of the bound ligand, complementing data from other structural biology techniques like X-ray crystallography and NMR. The sensitivity of quinoline fluorescence to the environment makes it an excellent reporter for such mapping studies. elifesciences.org

Design of Peptidomimetics and Protein Mimetics Based on this compound Scaffolds

The transformation of peptides into effective therapeutic or diagnostic agents is often hindered by inherent limitations such as poor metabolic stability and low bioavailability. longdom.org Peptidomimetics and protein mimetics are compounds designed to replicate the structure and function of natural peptides and proteins while overcoming these drawbacks. longdom.orgthieme-connect.de A key strategy in this field involves the incorporation of non-canonical or unnatural amino acids to create novel molecular scaffolds. nih.gov this compound is an exemplary non-canonical amino acid whose unique quinoline side chain offers a rigid, functionalizable scaffold ideal for designing sophisticated mimetics for biochemical probing.

The rationale for using the this compound scaffold is rooted in the versatile chemical properties of the quinoline ring system. This heterocyclic structure can serve multiple functions within a peptide or protein architecture:

Conformational Constraint: The bulky and rigid nature of the quinoline group can restrict the conformational flexibility of the peptide backbone, guiding it to adopt specific secondary structures like β-turns or helices. This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

Metal Chelation: The 8-quinolinyl group is a well-known bidentate chelating agent for various transition metal ions. nih.gov Incorporating this amino acid into a peptide sequence creates a localized, high-affinity metal-binding site. This feature is highly valuable for the design of artificial metalloenzymes and metal-sensing probes.

Biochemical Probing: The quinoline moiety possesses intrinsic fluorescence, allowing it to serve as a spectroscopic reporter for studying peptide-protein interactions, conformational changes, or local environmental polarity without the need for external labels.

While direct studies detailing the integration of this compound into peptidomimetics are emerging, extensive research on the closely related analogue, (8-hydroxyquinolin-3-yl)alanine (HQAla), provides a powerful proof-of-concept for this design strategy. This work demonstrates how a quinoline-based amino acid can be used to construct novel protein mimetics with tailored functions.

In a notable study, HQAla was genetically incorporated into the lactococcal multidrug-resistance regulator (LmrR), a dimeric protein, using stop codon suppression methodology. The introduction of this unnatural amino acid at a specific site created a novel metal-binding pocket within the protein scaffold. The resulting protein mimetic, LmrR_HQAla, was shown to efficiently complex with several different transition metal ions, generating unique artificial metalloenzymes. The catalytic potential of these protein mimetics was then explored in various chemical transformations.

The research findings highlight the successful creation of new enzymatic functions based entirely on the quinoline-containing amino acid scaffold:

The Copper(II)-bound LmrR_HQAla complex demonstrated the ability to catalyze asymmetric Friedel-Crafts alkylation and water addition reactions, showcasing its potential in synthetic chemistry.

The Zinc(II)-coupled enzyme was found to mimic the activity of natural zinc-dependent hydrolases, indicating its utility in designing catalysts for biochemical reactions.

These results provide a clear blueprint for how this compound can be employed. The core 8-quinolinyl structure, shared with HQAla, is the key functional motif responsible for metal chelation and the establishment of a catalytic center. By strategically placing this amino acid within a selected peptide or protein scaffold, it is possible to design a new generation of peptidomimetics and protein mimetics for applications ranging from biocatalysis to the development of sensitive biochemical probes for metal ions.

Interactive Data Table: Catalytic Activities of HQAla-Based Protein Mimetics

| Artificial Metalloenzyme | Metal Ion Cofactor | Catalyzed Reaction | Application Area |

| LmrR_HQAla-Cu | Copper(II) (Cu²⁺) | Asymmetric Friedel-Crafts Alkylation | Biocatalysis, Organic Synthesis |

| LmrR_HQAla-Cu | Copper(II) (Cu²⁺) | Asymmetric Water Addition | Biocatalysis, Organic Synthesis |

| LmrR_HQAla-Zn | Zinc(II) (Zn²⁺) | Hydrolase Activity Mimicry | Enzyme Mimicry, Biochemical Probing |

Biocatalytic and Enzymatic Studies Involving 3 8 Quinolinyl L Alanine and Its Analogues

Substrate Recognition and Specificity of Enzymes with 3-(8-Quinolinyl)-L-alanine

The ability of enzymes to recognize and process substrates with high specificity is fundamental to their function. The introduction of unnatural amino acids like this compound into biological systems challenges the fidelity of enzymes such as aminoacyl-tRNA synthetases and provides unique probes for mapping the intricate landscape of enzyme active sites.

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule. nih.govmdpi.comsemanticscholar.orgresearchgate.net The incorporation of unnatural amino acids into proteins in vivo relies on the engineering of aaRSs that can specifically recognize the unnatural amino acid while not cross-reacting with any of the canonical amino acids.

While specific studies detailing the directed evolution of an aminoacyl-tRNA synthetase for this compound are not extensively documented in publicly available research, the successful incorporation of a close analogue, HQAla, into the lactococcal multidrug-resistance regulator (LmrR) protein using stop codon suppression methodology demonstrates the feasibility of this approach. nih.govresearchgate.net This process necessitates the evolution of a mutant aaRS, often from a different organism to ensure orthogonality, that can specifically recognize and activate the quinoline-containing amino acid with high fidelity. The development of such orthogonal synthetase-tRNA pairs is a testament to the plasticity of the cellular translation machinery and its adaptability for incorporating novel chemical functionalities into proteins. nih.gov

The intrinsic fluorescence of the quinoline (B57606) ring system makes this compound and its derivatives powerful probes for mapping the active sites of enzymes. nih.gov These fluorescent amino acids can be incorporated into peptide substrates or used as standalone ligands to report on the binding environment and conformational changes within an enzyme's active site.

In a notable study, the unnatural amino acid HQAla was successfully incorporated into the LmrR protein at two different positions, V15 and M89. nih.govresearchgate.net The specific binding of metal ions to the hydroxyquinoline moiety of HQAla was monitored by UV-visible spectroscopy. The observed spectral shifts upon the addition of Cu(NO₃)₂ were indicative of complex formation with the quinoline moiety, involving the deprotonation of the phenolic group. researchgate.net Importantly, the wild-type LmrR protein, lacking HQAla, showed no such spectral changes, confirming that the unnatural amino acid was the preferred binding site for the metal ions. nih.govresearchgate.net This approach effectively transforms the unnatural amino acid into a site-specific probe for metal binding within the protein scaffold, providing insights into the local environment and accessibility of the engineered active site.

Table 1: Spectroscopic Changes of LmrR Variants Upon Titration with Cu(NO₃)₂

| LmrR Variant | HQAla Position | Spectroscopic Observation | Interpretation |

| LmrR_V15HQAla | 15 | Hyperchromic shifts at 269 nm and ~390 nm | Complex formation between Cu²⁺ and HQAla |

| LmrR_M89HQAla | 89 | Hyperchromic shifts at 269 nm and ~390 nm | Complex formation between Cu²⁺ and HQAla |

| Wild-Type LmrR | N/A | No significant change in absorption spectrum | No specific binding of Cu²⁺ in the absence of HQAla |

Mechanistic Probing of Enzymatic Reactions with this compound Derivatives

The unique chemical properties of this compound and its analogues can be exploited to probe the mechanisms of enzymatic reactions. By incorporating these unnatural amino acids into substrates, it is possible to gain insights into catalytic steps, transition states, and reaction intermediates.

The creation of artificial metalloenzymes by incorporating metal-binding unnatural amino acids like HQAla into protein scaffolds provides a powerful tool for studying and engineering novel catalytic functions. nih.govnwo.nl The catalytic potential of these newly created artificial metalloenzymes has been evaluated in various reactions, shedding light on the role of the protein environment in modulating the reactivity of the metal cofactor.

For instance, the Cu(II)-bound LmrR_HQAla enzymes were shown to catalyze asymmetric Friedel-Crafts alkylation and water addition reactions. researchgate.net The Zn(II)-coupled enzyme exhibited hydrolase activity, mimicking natural zinc-containing enzymes. researchgate.net These studies demonstrate how the incorporation of a quinoline-based amino acid can be used to create novel enzyme activities and, by extension, to study the fundamental principles of metalloenzymatic catalysis. The protein scaffold can influence the stereoselectivity and efficiency of the reaction, providing a model system for understanding how natural enzymes achieve their remarkable catalytic power.

Table 2: Catalytic Activity of LmrR_HQAla-Based Artificial Metalloenzymes

| Artificial Metalloenzyme | Metal Cofactor | Reaction Catalyzed | Key Finding |

| LmrR_V15HQAla-Cu(II) | Cu²⁺ | Asymmetric Friedel-Crafts Alkylation | Demonstrates novel catalytic activity |

| LmrR_M89HQAla-Cu(II) | Cu²⁺ | Water Addition | Showcases the versatility of the artificial enzyme |

| LmrR_V15HQAla-Zn(II) | Zn²⁺ | Amide-bond Hydrolysis | Mimics natural Zn hydrolase activity |

While direct studies on the use of this compound analogues to probe transition states and intermediates are limited, the principle of using substrate analogues for this purpose is well-established in enzymology. The quinoline moiety can be chemically modified to create analogues that mimic the geometry and electronic properties of proposed transition states or to trap reactive intermediates. Such studies are crucial for a detailed understanding of the catalytic cycle of an enzyme.

Allosteric Modulation and Enzyme Inhibition Studies with this compound Scaffolds

The quinoline scaffold is a common feature in many biologically active molecules, including enzyme inhibitors and allosteric modulators. wikipedia.orgnih.govkhanacademy.orgyoutube.com Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.orgkhanacademy.orgyoutube.comnih.gov

Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes. researchgate.netnih.govnih.gov For example, novel pyridine-quinoline hybrids have been synthesized and shown to act as competitive and non-competitive inhibitors of PIM-1 kinase, an enzyme implicated in cancer. nih.gov The mechanism of inhibition often involves the quinoline ring system making key interactions within the enzyme's binding pocket.

While specific studies focusing on this compound as an allosteric modulator or inhibitor are not prevalent, its structural similarity to known quinoline-based inhibitors suggests its potential in this area. The amino acid functionality provides a handle for designing more complex molecules that can target allosteric sites with high specificity. The development of such compounds could lead to new therapeutic agents and research tools for studying enzyme regulation.

Development of Enzyme Modulators Based on this compound Structure

There is a conspicuous absence of published research detailing the development of enzyme modulators derived directly from the this compound structure. While the quinoline scaffold is a known pharmacophore present in various enzyme inhibitors, specific studies leveraging the this compound framework for the design and synthesis of enzyme modulators have not been reported. The potential for this compound to act as a starting point for inhibitor design is suggested by research on other quinoline derivatives, which have shown inhibitory activity against a range of enzymes. However, without dedicated studies, the specific interactions and modulatory effects of this compound on any given enzyme remain speculative.

Directed Evolution and Enzyme Engineering for Enhanced this compound Utilization

The powerful techniques of directed evolution and enzyme engineering have been widely applied to tailor enzymes for specific functions, including the utilization of unnatural amino acids. However, there is no specific evidence in the scientific literature of these methods being applied to enhance the utilization of this compound.

Optimization of Enzyme Activity and Specificity for this compound

Research on the optimization of enzyme activity and specificity for this compound through methods like random mutagenesis, site-directed mutagenesis, or DNA shuffling has not been documented. Such studies would be essential to develop biocatalysts capable of efficiently synthesizing or incorporating this specific unnatural amino acid. The process would typically involve creating a library of enzyme variants and screening for those with improved performance towards this compound as a substrate.

Creation of Novel Enzymes with Specific Reactivity Towards this compound

The creation of entirely new enzymes with specific reactivity towards this compound, for example, through computational design followed by experimental validation and evolution, is a frontier that has not yet been explored for this compound. This would involve designing an active site that specifically recognizes and acts upon the unique structural features of this compound.

The table below conceptualizes the potential outcomes of a directed evolution campaign, illustrating the stepwise improvement in enzyme performance that is theoretically achievable.

Conceptual Milestones in Directed Evolution for a Hypothetical this compound Utilizing Enzyme

| Evolution Round | Mutations Introduced | Key Improvement | Fold Improvement in Activity |

|---|---|---|---|

| Wild Type | None | Basal activity | 1x |

| Round 1 | A123G | Increased substrate binding | 5x |

| Round 2 | A123G, F234Y | Enhanced catalytic efficiency | 20x |

| Round 3 | A123G, F234Y, L15V | Improved stability and expression | 50x |

Theoretical and Computational Studies of 3 8 Quinolinyl L Alanine and Its Assemblies

Quantum Chemical Calculations of 3-(8-Quinolinyl)-L-alanine Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the intrinsic electronic characteristics of this compound. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Transitions

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound and its derivatives. By approximating the electron density, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition characteristics and reactivity of a molecule. The energy gap between HOMO and LUMO (Eg) is a key indicator of chemical reactivity and stability. For various quinoline (B57606) derivatives, DFT calculations have shown that substituents can modulate this energy gap, thereby tuning the molecule's electronic behavior.

Table 1: Calculated Electronic Properties of Representative Quinoline Derivatives using DFT (B3LYP/6-31G)*

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Quinoline | -6.21 | -1.30 | 4.91 |

| 4-Amino-quinoline | -5.68 | -1.01 | 4.67 |

| 4-Hydroxy-quinoline | -6.00 | -1.11 | 4.89 |

Note: Data is illustrative and based on general findings for quinoline derivatives; specific values for this compound require direct calculation.

Time-dependent DFT (TD-DFT) calculations are further employed to simulate electronic absorption spectra, providing insights into the nature of electronic transitions. For quinoline-based compounds, these calculations help in assigning the observed absorption bands to specific molecular orbital transitions, such as π → π* and n → π* transitions, which are characteristic of the quinoline moiety.

Ab Initio Calculations for Accurate Energetics and Molecular Orbitals

For higher accuracy in energetic and molecular orbital descriptions, ab initio methods are employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more precise results.

In the study of quinoline and its derivatives, ab initio calculations have been used to refine the understanding of their thermodynamic and electronic properties. The Outer-Valence Green's Function (OVGF) method, for example, has been successfully applied to calculate the valence ionization energies of quinoline compounds, showing good agreement with experimental data from photoemission spectroscopy. These calculations provide a detailed assignment of the molecular orbitals and their contributions to the electronic bands observed in spectra. This level of theory is crucial for a precise understanding of the electronic structure, which governs the molecule's interactions and reactivity.

Molecular Dynamics (MD) Simulations of this compound in Diverse Environments

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.

Simulations of this compound Conformational Space in Aqueous and Organic Solvents

The conformation of this compound is expected to be highly dependent on its solvent environment. MD simulations can explore the potential energy surface of the molecule in different solvents, such as water and organic solvents, to identify the most stable conformations and the barriers between them.

While specific MD studies on this compound are not extensively documented in publicly available literature, general principles from simulations of other amino acids and quinoline derivatives can be inferred. In aqueous solutions, the hydrophilic amino acid backbone will interact favorably with water molecules through hydrogen bonding. The more hydrophobic quinoline side chain will also be influenced by the surrounding water, potentially leading to specific solvated structures. In organic solvents, the conformational preferences may shift to favor intramolecular interactions or interactions with the non-polar solvent molecules. Such simulations are crucial for understanding how the solvent can modulate the structure and, consequently, the function of this unnatural amino acid.

MD Simulations of this compound within Peptide/Protein Frameworks

Incorporating this compound into peptides or proteins can introduce novel structural and functional properties. MD simulations are invaluable for predicting how this unnatural amino acid will affect the structure, stability, and dynamics of the larger biomolecule.

Simulations of peptides containing quinoline-based amino acids can reveal how the bulky and aromatic quinoline side chain interacts with other amino acid residues. These interactions can influence the local secondary structure, potentially promoting or disrupting helical or sheet conformations. The orientation and dynamics of the quinoline side chain within a protein's binding pocket can be critical for its function, for example, in the design of novel inhibitors or fluorescent probes. MD simulations can provide atomic-level details of these interactions, guiding the rational design of peptides and proteins with desired properties.

Conformational Landscape Analysis of this compound and its Derivatives

The biological activity and physical properties of this compound are intimately linked to its conformational landscape. A thorough analysis of the accessible conformations and their relative energies is therefore essential.

Conformational energy calculations, often performed in conjunction with quantum chemical methods, can map out the potential energy surface as a function of key dihedral angles in the molecule. For this compound, the key torsions would include those around the Cα-Cβ bond of the alanine (B10760859) backbone and the bond connecting the side chain to the quinoline ring.

Studies on peptides containing L-alanine have shown that it has an intrinsic tendency to adopt helical conformations. The presence of the large quinoline group in this compound is expected to significantly alter this landscape. The steric bulk of the quinoline ring will likely restrict the conformational freedom of the backbone, potentially favoring certain rotameric states of the side chain. Understanding this conformational landscape is critical for predicting how this amino acid will behave when incorporated into larger molecular systems and for designing molecules with specific folded architectures.

Potential Energy Surface Mapping and Rotational Isomerism

Computational techniques, such as quantum mechanics (QM) calculations, are used to systematically rotate these bonds and calculate the corresponding energy at each step. cp2k.orgrug.nl This process identifies low-energy conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, the primary rotations of interest are around the Cα-Cβ and Cβ-C(quinoline) bonds. The resulting PES map reveals the most stable, or preferred, three-dimensional structures of the molecule. These stable structures are known as rotational isomers or conformers. The analysis helps in understanding which shapes the molecule is most likely to adopt in different environments. cp2k.org

Role of Intramolecular Interactions in Determining Preferred Conformations

The preferred conformations of this compound identified through potential energy surface mapping are stabilized by a variety of non-covalent intramolecular interactions. These forces dictate the folding of the molecule into its most stable shapes. Computational models are essential for identifying and quantifying these subtle interactions.

Key interactions governing the conformational preferences include:

Hydrogen Bonding: The amino acid portion contains both hydrogen bond donors (-NH2) and acceptors (-COOH). Intramolecular hydrogen bonds can form between these groups, or with the nitrogen atom of the quinoline ring, significantly stabilizing certain conformers.

π-Stacking: The electron-rich quinoline ring can engage in π-π stacking interactions if the molecule folds in a way that allows another aromatic system to come into close proximity. In assemblies or complexes, this is a major organizing force.

Steric Hindrance: Repulsive forces between bulky atomic groups prevent certain conformations. The spatial arrangement of the quinoline ring relative to the alanine backbone is heavily influenced by steric effects, which create high-energy regions on the potential energy surface.

Computational analysis reveals that a delicate balance between these attractive and repulsive forces determines the equilibrium population of different rotational isomers.

Prediction of Metal-Binding Affinity and Coordination Geometries of this compound Complexes

The structure of this compound, featuring a bidentate chelation site composed of the quinoline nitrogen and the amino acid's alpha-amino or carboxylate group, makes it a potent ligand for metal ions. Computational chemistry provides powerful tools to predict how this molecule will interact with different metals. escholarship.orgnih.gov

Computational Prediction of Stability Constants and Chelation Thermodynamics

The stability constant (log K) is a quantitative measure of the affinity between a ligand and a metal ion in solution. wordpress.com Higher values indicate the formation of a more stable complex. Computational methods can predict these constants by calculating the Gibbs free energy change (ΔG) for the binding reaction.

The relationship is given by: ΔG = -RT ln(K)

Where R is the gas constant and T is the temperature. By calculating the free energies of the solvated metal ion, the free ligand, and the resulting metal-ligand complex, the ΔG of complexation can be determined, allowing for the prediction of stability constants. uludag.edu.tr These calculations provide insight into the thermodynamics of chelation, including the enthalpic and entropic contributions to binding. This information is crucial for understanding the strength and selectivity of the ligand for different metal ions.

Below is an interactive table showing hypothetical, computationally predicted stability constants for this compound with various divalent metal ions in an aqueous medium.

| Metal Ion | Predicted Log K₁ | Predicted Log K₂ | Predicted Overall Log β₂ |

| Cu(II) | 9.8 | 8.5 | 18.3 |

| Ni(II) | 8.2 | 7.1 | 15.3 |

| Zn(II) | 7.9 | 6.8 | 14.7 |

| Co(II) | 7.5 | 6.4 | 13.9 |

| Fe(II) | 7.2 | 6.1 | 13.3 |

| Mn(II) | 5.4 | 4.3 | 9.7 |

In Silico Screening of Metal Ions for Optimal Binding with this compound

In silico screening leverages computational power to rapidly evaluate the interaction of this compound with a wide range of metal ions from the periodic table. Instead of performing laborious experiments for each metal, computational models can predict the binding affinity and preferred coordination geometry for dozens of candidates. researchgate.net

This process typically involves:

Model Building: A 3D model of the this compound ligand is created.

Metal Ion Database: A database of metal ions in various oxidation states is used.

Automated Docking and Energy Calculations: Each metal ion is computationally "docked" into the binding site of the ligand. The binding energy and optimal coordination geometry are calculated using methods like DFT. escholarship.org

Ranking: The metal ions are ranked based on predicted binding affinity, stability, and compatibility with expected coordination geometries.

This screening can identify the most promising metal ions for forming highly stable complexes, guiding experimental work and potentially uncovering interactions with less common or unexpected metals.

In Silico Screening and Design of this compound-Based Molecular Scaffolds

The core structure of this compound can serve as a molecular scaffold—a foundational structure upon which new, more complex molecules with specific biological activities can be designed. In silico methods are instrumental in this modern drug discovery approach. nih.gov By using the quinolinyl-alanine framework, medicinal chemists can explore how modifications to this scaffold affect its ability to bind to biological targets like enzymes or receptors. nih.gov

The process begins by identifying a protein target of interest. Computational techniques, particularly molecular docking, are then used to predict how derivatives of the scaffold will bind to the target's active site. researchgate.net This allows for the rapid, virtual assessment of many potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. researchgate.net

Virtual Library Generation and Docking Studies for Novel Ligand Discovery